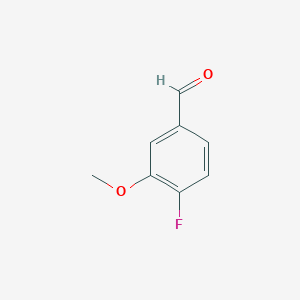

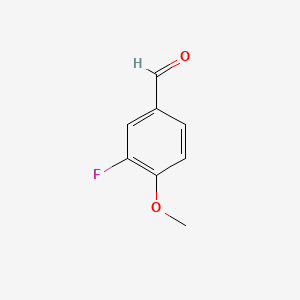

4-Fluoro-3-methoxybenzaldehyde

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALVGTOMKSKFFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60372013 | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128495-46-5 | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128495-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60372013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, analysis, and applications of 4-Fluoro-3-methoxybenzaldehyde. It is intended to be a valuable resource for professionals in research, development, and quality control.

Core Properties and Specifications

This compound is a substituted aromatic aldehyde that serves as a key intermediate in organic synthesis.[1] Its fluorine and methoxy functional groups impart unique reactivity and make it a valuable building block for complex molecules.[1]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 128495-46-5 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂ | [1][3][4] |

| Molecular Weight | 154.14 g/mol | [1][3][4] |

| Appearance | White to pale yellow or off-white powder/crystals.[1][5] | [1][5] |

| Melting Point | 58-62 °C (lit.) | [2][3][6] |

| Boiling Point | 93 °C at 4.5 Torr | [7][8] |

| Purity | ≥97% (Assay by GC), ≥98.5% (Assay by HPLC) | [1][3][5] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 3-Methoxy-4-fluorobenzaldehyde, 4-Fluoro-m-anisaldehyde | [1][4] |

| SMILES String | COC1=C(C=CC(=C1)C=O)F | [4][9] |

| InChI Key | NALVGTOMKSKFFV-UHFFFAOYSA-N | [3][4] |

Safety and Handling

This compound is classified as a hazardous substance.[6]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261, P264, P280, P301+P312, P302+P352, P305+P351+P338.[6]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][8] Keep in a dark place.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] Use a dust mask if necessary.[6]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis from 4-Fluoro-3-methoxybenzyl alcohol

A common laboratory-scale synthesis involves the oxidation of the corresponding benzyl alcohol.[2]

dot

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol) and manganese dioxide (33.4 g, 0.38 mol) in dichloromethane (100 mL).[2]

-

Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.[2]

-

Reaction: Heat the mixture to a mild reflux and stir for 16 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.[2]

-

Purification: Filter the suspension through a pad of Arbacel or Celite to remove the manganese dioxide solids.[2]

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to yield this compound as a white solid (approx. 4.18 g, 85% yield).[2]

-

Characterization: Confirm the product identity and purity using ¹H NMR, melting point analysis, and elemental analysis.[2]

Analytical Characterization

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the solid product in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

-

Data Analysis: The expected chemical shifts (δ) are:

Protocol:

-

Instrumentation: Use a standard analytical HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject 10 µL of the sample. Purity is determined by the peak area percentage of the main component.

dot

Caption: Workflow for HPLC purity assessment of this compound.

Applications in Drug Development and Organic Synthesis

This compound is a versatile intermediate, primarily utilized in the pharmaceutical and agrochemical industries.[1]

Intermediate for Pharmaceutical Ingredients

This compound is a key building block in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[1] Its structural features are often incorporated to enhance the metabolic stability and bioavailability of drug candidates. A notable, albeit structurally related, application is in the synthesis of Roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor used to treat Chronic Obstructive Pulmonary Disease (COPD).[10] While not a direct precursor, the synthesis of Roflumilast often involves a similarly substituted benzaldehyde derivative, highlighting the importance of this chemical class.

Role in Phosphodiesterase-4 (PDE4) Inhibition Pathway

Derivatives synthesized from substituted benzaldehydes, like Roflumilast, function by inhibiting the PDE4 enzyme.

-

Mechanism of Action: PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial intracellular second messenger.[11][12]

-

Signaling Cascade: By inhibiting PDE4, these drugs increase intracellular cAMP levels. Elevated cAMP leads to the activation of Protein Kinase A (PKA), which in turn modulates the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[13]

-

Therapeutic Effect: This cascade ultimately suppresses the release of inflammatory mediators, leading to the anti-inflammatory effects beneficial in treating diseases like COPD.[11]

dot

Caption: The cAMP signaling pathway and the inhibitory action of PDE4 inhibitors.

Use in Wittig Reaction

The aldehyde group of this compound is highly reactive and readily participates in C-C bond-forming reactions like the Wittig reaction to synthesize alkenes.

Experimental Protocol: Synthesis of a Stilbene Derivative

-

Ylide Preparation: In a dry, nitrogen-flushed round-bottom flask, suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.1 equivalents), dropwise to generate the deep red phosphorus ylide.

-

Reaction: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Completion: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

-

Quenching and Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel to isolate the desired alkene product. The byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent mixture.[7]

References

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. This compound | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103304408A - Preparation method of roflumilast intermediate 3-cyclopropyl methoxy-4-difluoromethoxybenzoic acid - Google Patents [patents.google.com]

- 4. CN105254559A - Preparation method for high-purity roflumilast - Google Patents [patents.google.com]

- 5. US20140275551A1 - Process for the preparation of roflumilast - Google Patents [patents.google.com]

- 6. CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde - Google Patents [patents.google.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum [chemicalbook.com]

- 9. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 10. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]

- 12. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates Chronic Unpredictable Mild Stress-Induced Depressive-Like Behaviors and Prevents Dendritic Spine Loss in Mice Hippocampi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectral properties of 4-Fluoro-3-methoxybenzaldehyde. It includes detailed experimental protocols for its synthesis and purification, an analysis of its chemical reactivity, and a summary of its relevance in medicinal chemistry. This document is intended to be a valuable resource for professionals in research and development.

Core Properties of this compound

This compound is a substituted aromatic aldehyde that serves as a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical structure, featuring a fluorine atom and a methoxy group on the benzaldehyde core, imparts unique electronic properties that are of significant interest in medicinal chemistry.[1]

Physical and Chemical Identifiers

| Property | Value | Reference |

| CAS Number | 128495-46-5 | [2][3][4] |

| Molecular Formula | C₈H₇FO₂ | [2] |

| Molecular Weight | 154.14 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Methoxy-4-fluorobenzaldehyde, 4-Fluoro-m-anisaldehyde | [2] |

| Appearance | White to light yellow crystalline powder | [5] |

Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 58-62 °C | [5] |

| Boiling Point | 93 °C at 4.5 Torr | [5] |

| Density | 1.192 g/cm³ (predicted) | [5] |

| Solubility | Soluble in common organic solvents. Insoluble in water. | [6] |

| Storage | Store in a cool, dry, dark place in a tightly sealed container. | [5] |

Spectral Data and Analysis

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 9.91 | s | 1H | Aldehyde proton (-CHO) | [6] |

| 7.50 | d | 1H | Aromatic proton | [6] |

| 7.43 | m | 1H | Aromatic proton | [6] |

| 7.23 | d | 1H | Aromatic proton | [6] |

| 3.96 | s | 3H | Methoxy protons (-OCH₃) | [6] |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |

| ~3100-3000 | C-H stretch | Aromatic C-H | [7] |

| ~2950-2850 | C-H stretch | Methoxy -CH₃ | [7] |

| ~2830 and ~2720 | C-H stretch | Aldehyde C-H (Fermi doublet) | [7] |

| ~1700 | C=O stretch | Aldehyde C=O | [7] |

| ~1600-1450 | C=C stretch | Aromatic C=C | [7] |

| ~1250-1100 | C-F stretch | Aryl-F | [8] |

| ~1250 and ~1030 | C-O stretch | Aryl-O-CH₃ | [9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol.[6]

Reaction: 4-Fluoro-3-methoxybenzyl alcohol → this compound

Reagents and Materials:

-

4-Fluoro-3-methoxybenzyl alcohol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Nitrogen gas (N₂)

-

Arbacel (filter aid)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, suspend 4-fluoro-3-methoxybenzyl alcohol (5.00 g, 0.03 mol) and manganese dioxide (33.4 g, 0.38 mol) in dichloromethane (100 mL) under a nitrogen atmosphere.[6]

-

Stir the reaction mixture vigorously and heat to a mild reflux for 16 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.[6]

-

Filter the mixture through a pad of Arbacel to remove the manganese dioxide.[6]

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield this compound as a white solid.[6] (Expected yield: ~85%).

Caption: Synthesis of this compound.

Purification by Recrystallization

A general procedure for the purification of substituted benzaldehydes is recrystallization. The choice of solvent is critical and should be determined experimentally. A good solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[10]

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., isopropyl ether, ethanol/water mixture)

-

Erlenmeyer flasks

-

Hot plate

-

Ice bath

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

If charcoal was added, or if there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the hot, clear filtrate to cool slowly to room temperature to allow for the formation of large crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Caption: General Recrystallization Workflow.

Chemical Reactivity and Applications

The aldehyde functional group in this compound is the primary site of its chemical reactivity. It can undergo a variety of transformations, making it a versatile intermediate in organic synthesis.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, 4-fluoro-3-methoxybenzyl alcohol.

-

Condensation Reactions: It can participate in various condensation reactions, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and aldol condensations, to form carbon-carbon double bonds.

-

Reductive Amination: It can react with amines in the presence of a reducing agent to form substituted amines.

-

Formation of Imines and Oximes: It reacts with primary amines to form imines (Schiff bases) and with hydroxylamine to form oximes.[11]

The presence of the fluorine atom can influence the reactivity of the aromatic ring and the aldehyde group. Fluorine is an electron-withdrawing group, which can affect the electron density of the aromatic ring and the electrophilicity of the aldehyde's carbonyl carbon.

Role in Medicinal Chemistry and Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule. The introduction of fluorine can enhance metabolic stability, increase binding affinity to biological targets, and improve the pharmacokinetic profile of a drug candidate.

While specific biological activities or signaling pathway involvement for this compound are not extensively documented in the public domain, its structural motifs are found in various biologically active compounds. As a substituted benzaldehyde, it can serve as a precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules with potential therapeutic applications.

The general strategy of using fluorinated building blocks like this compound in drug discovery is to systematically modify lead compounds to optimize their drug-like properties.

Caption: Drug Discovery with Fluorinated Benzaldehydes.

References

- 1. ossila.com [ossila.com]

- 2. This compound | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [stenutz.eu]

- 4. This compound 97 128495-46-5 [sigmaaldrich.com]

- 5. This compound CAS#: 128495-46-5 [m.chemicalbook.com]

- 6. This compound | 128495-46-5 [chemicalbook.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. researchgate.net [researchgate.net]

- 9. journal.uctm.edu [journal.uctm.edu]

- 10. mt.com [mt.com]

- 11. Page loading... [guidechem.com]

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its substituted benzaldehyde structure, featuring both a fluorine atom and a methoxy group, allows for diverse chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential biological activity. This guide provides a comprehensive overview of its molecular structure, properties, synthesis, and spectral characterization.

Molecular Structure and Properties

This compound possesses a benzene ring substituted with an aldehyde group (-CHO), a fluorine atom at position 4, and a methoxy group (-OCH3) at position 3. The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the aromatic ring and the aldehyde functional group.

Molecular Structure:

Chemical Identifiers and Properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₇FO₂ | [1] |

| Molecular Weight | 154.14 g/mol | [1][2] |

| CAS Number | 128495-46-5 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-Fluoro-m-anisaldehyde, 3-methoxy-4-fluorobenzaldehyde | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 93 °C at 4.5 Torr | |

| Solubility | Soluble in common organic solvents such as dichloromethane and ethyl acetate. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidation of the corresponding alcohol, (4-fluoro-3-methoxyphenyl)methanol.

Experimental Protocol: Oxidation of (4-fluoro-3-methoxyphenyl)methanol

Objective: To synthesize this compound by the oxidation of (4-fluoro-3-methoxyphenyl)methanol using manganese dioxide.

Materials:

-

(4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol)

-

Manganese dioxide (MnO₂) (33.4 g, 0.38 mol)

-

Dichloromethane (CH₂Cl₂) (100 mL)

-

Nitrogen gas (N₂)

-

Arbacel (filter aid)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add (4-fluoro-3-methoxyphenyl)methanol (5.00 g, 0.03 mol) and dichloromethane (100 mL).

-

Under a nitrogen atmosphere, add manganese dioxide (33.4 g, 0.38 mol) to the solution.

-

Equip the flask with a reflux condenser and stir the reaction mixture vigorously.

-

Heat the mixture to a mild reflux and maintain for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of Arbacel to remove the manganese dioxide.

-

Wash the filter cake with additional dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound.

Results:

-

Yield: 4.18 g (85%)

-

Appearance: White solid

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.91 | s | 1H | Aldehyde proton (-CHO) |

| 7.50 | d | 1H | Aromatic proton |

| 7.43 | m | 1H | Aromatic proton |

| 7.23 | d | 1H | Aromatic proton |

| 3.96 | s | 3H | Methoxy protons (-OCH₃) |

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are expected to be as follows, based on typical values for similar compounds:

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~2830 and ~2720 | Medium | Aldehyde C-H stretch |

| ~1700-1680 | Strong | Aldehyde C=O stretch |

| ~1600-1450 | Medium to Strong | Aromatic C=C stretch |

| ~1275-1200 | Strong | Aryl-O stretch |

| ~1100-1000 | Strong | C-O stretch (-OCH₃) |

| ~1200-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structure. For this compound, the molecular ion peak (M⁺) would be observed at m/z 154. Key fragmentation patterns for benzaldehydes typically involve the loss of a hydrogen radical (M-1) and the formyl radical (M-29).

Predicted Mass Spectrometry Fragmentation:

| m/z | Interpretation |

| 154 | Molecular ion [M]⁺ |

| 153 | Loss of a hydrogen radical [M-H]⁺ |

| 125 | Loss of a formyl radical [M-CHO]⁺ |

Applications in Research and Drug Development

While specific signaling pathways involving this compound are not extensively documented, its utility as a synthetic intermediate is well-established in the context of drug discovery and materials science. Fluorinated organic compounds are of significant interest to medicinal chemists as the introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Potential Applications:

-

Precursor for Active Pharmaceutical Ingredients (APIs): Similar fluorinated benzaldehydes are used in the synthesis of complex APIs. For example, related structures are precursors to selective phosphodiesterase-4 (PDE4) inhibitors used in treating inflammatory conditions.

-

Synthesis of Heterocyclic Compounds: The aldehyde functionality provides a reactive handle for the construction of various heterocyclic ring systems, which are common scaffolds in many therapeutic agents.

-

Development of Novel Biologically Active Molecules: The unique electronic properties of the fluorinated and methoxylated benzene ring make it an attractive starting material for the synthesis of novel compounds with potential anticancer, anti-inflammatory, or antimicrobial activities.

-

Materials Science: Fluorinated aromatic compounds can be used as building blocks for specialty polymers and liquid crystals due to their unique thermal and electronic properties.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, properties, a reliable synthetic protocol, and its characteristic spectral data. The information presented herein is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

References

In-Depth Technical Guide to the Spectral Data of 4-Fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Fluoro-3-methoxybenzaldehyde, a key aromatic building block in medicinal chemistry and materials science. This document presents detailed experimental protocols, tabulated spectral data for easy reference, and a logical workflow for the spectroscopic characterization of this compound.

Chemical Structure and Properties

This compound is a substituted benzaldehyde with the chemical formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . Its structure is characterized by a benzene ring substituted with a fluorine atom, a methoxy group, and a formyl group.

Figure 1: Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, providing a quick reference for researchers.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.86 | s | - | CHO |

| 7.50 | d | 8.2 | H-6 |

| 7.46 | d | 11.5 | H-2 |

| 7.29 | t | 8.2 | H-5 |

| 3.94 | s | - | OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 189.9 | CHO |

| 156.4 (d, J = 255.5 Hz) | C-F |

| 148.1 (d, J = 11.7 Hz) | C-OCH₃ |

| 131.9 (d, J = 3.6 Hz) | C-CHO |

| 126.1 (d, J = 6.2 Hz) | C-5 |

| 118.4 (d, J = 22.4 Hz) | C-2 |

| 113.2 (d, J = 2.1 Hz) | C-6 |

| 56.4 | OCH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100.6 MHz

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~2925 | C-H stretch (aromatic) |

| ~2850 | C-H stretch (aliphatic) |

| ~1695 | C=O stretch (aldehyde) |

| ~1610, ~1510 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (aryl ether) |

| ~1200 | C-F stretch |

Sample Preparation: Thin Film

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 154 | 100 | [M]⁺ (Molecular Ion) |

| 153 | 95 | [M-H]⁺ |

| 125 | 40 | [M-CHO]⁺ |

| 97 | 30 | [M-CHO-CO]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are representative of standard practices for the analysis of solid organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently agitate the vial to ensure the complete dissolution of the solid.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Place a small amount of this compound in a vial.

-

Add a few drops of a volatile solvent (e.g., acetone or dichloromethane) to dissolve the solid.

-

Deposit a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Instrument Setup and Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction (Direct Insertion Probe or GC Inlet):

-

For direct insertion, a small amount of the solid sample is placed in a capillary tube, which is then inserted into the ion source of the mass spectrometer.

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve the sample in a suitable volatile solvent and inject it into the GC, which separates the compound before it enters the mass spectrometer.

-

-

Instrument Setup and Data Acquisition:

-

Set the ionization mode to Electron Ionization (EI) with a standard electron energy of 70 eV.

-

Set the mass analyzer to scan over a suitable m/z range (e.g., 40-300 amu).

-

The instrument will bombard the sample with electrons, causing ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

-

The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Experimental Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Figure 2: Generalized workflow for spectroscopic characterization.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Fluoro-3-methoxybenzaldehyde

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The document details experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and electronic environment.

Introduction

This compound is a substituted aromatic aldehyde of interest in medicinal chemistry and organic synthesis. Its structural elucidation is paramount for its application in drug development and as a building block for more complex molecules. NMR spectroscopy is an indispensable tool for the unambiguous characterization of such organic compounds, providing detailed information about the chemical environment of each atom. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound.

Experimental Protocols

The following section outlines a standard methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

A carefully prepared sample is crucial for obtaining a high-quality NMR spectrum. The following steps ensure a homogeneous solution free of particulates and paramagnetic impurities.

-

Sample Quantity : For ¹H NMR, 5-25 mg of the compound is typically required, while for ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

-

Solvent Selection : Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's lock system.[1] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For this analysis, data in both CDCl₃ and DMSO-d₆ are presented. The typical volume of solvent used is 0.6-0.7 mL.[1]

-

Procedure :

-

Weigh the desired amount of this compound and dissolve it in the deuterated solvent in a small vial.

-

Once fully dissolved, filter the solution through a pipette with a small cotton or glass wool plug to remove any solid impurities, which can degrade spectral quality.[2]

-

Transfer the filtered solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely and wipe the outside to remove any contaminants before inserting it into the spectrometer.

-

NMR Data Acquisition

-

Instrumentation : The spectra are typically recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters :

-

Pulse Program : A standard single-pulse experiment is generally sufficient.

-

Number of Scans : 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay : A delay of 1-2 seconds between scans is typical.

-

-

¹³C NMR Parameters :

-

Pulse Program : A proton-decoupled experiment is used to simplify the spectrum to singlets for each carbon.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Relaxation Delay : A 2-second delay is commonly used.

-

The following diagram illustrates the general workflow for NMR analysis.

References

An In-depth Technical Guide to the Infrared and Mass Spectrometry of 4-Fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) characteristics of 4-Fluoro-3-methoxybenzaldehyde, a key aromatic aldehyde derivative. Understanding the spectral properties of this compound is crucial for its identification, characterization, and quality control in research and drug development settings. This document outlines the theoretical basis for its spectral behavior, provides detailed experimental protocols for its analysis, and presents its key spectral data in a clear, tabular format.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its aldehyde, aromatic, ether, and fluoro functionalities.

Key Infrared Spectral Data

The expected IR absorption bands for this compound are summarized in the table below. These values are based on the typical ranges for the respective functional groups in aromatic compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Medium |

| Aldehyde | C=O Stretch | ~1700 | Strong |

| Aromatic Ring | C=C Stretch | ~1600, ~1500, ~1450 | Medium to Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | ~900-700 | Strong |

| Ether | C-O-C Asymmetric Stretch | ~1250 | Strong |

| Fluoro Aromatic | C-F Stretch | ~1200 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for obtaining the IR spectrum of solid samples with minimal preparation.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory. A Bruker Tensor 27 FT-IR or similar instrument is suitable.[1]

Procedure:

-

Sample Preparation: Ensure the this compound sample is in a solid, powdered form.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and environment.

-

Sample Application: Place a small amount of the powdered sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum of the sample over the desired spectral range (e.g., 4000-400 cm⁻¹).

-

Data Processing: The collected interferogram is Fourier-transformed to produce the final IR spectrum. The background spectrum is automatically subtracted by the instrument software.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Mass Spectrometry

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through fragmentation analysis. The molecular formula of this compound is C₈H₇FO₂ with a molecular weight of approximately 154.14 g/mol .[2]

Key Mass Spectrometry Data

The mass spectrum of this compound obtained by electron ionization (EI) will show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The predicted major fragments are listed in the table below.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Interpretation |

| 154 | [C₈H₇FO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 153 | [C₈H₆FO₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 125 | [C₇H₆FO]⁺ | Loss of a formyl radical ([M-CHO]⁺) |

| 111 | [C₆H₄FO]⁺ | Loss of a methyl radical from the [M-CHO]⁺ ion |

| 95 | [C₆H₄F]⁺˙ | Loss of a methoxy radical from the [M-CHO]⁺ ion |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of volatile and semi-volatile organic compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information.

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Scan Range: m/z 40-300

Visualizations

The following diagrams illustrate the experimental workflow for the analysis of this compound and its predicted fragmentation pathway in mass spectrometry.

References

An In-depth Technical Guide on the Solubility of 4-Fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Fluoro-3-methoxybenzaldehyde. Due to a lack of extensive published quantitative data, this document focuses on providing a robust experimental protocol for determining solubility, which can be applied to various common solvents. The information herein is intended to be a valuable resource for solvent selection, process optimization, and formulation development.

Core Physicochemical Properties of this compound

This compound is a solid at room temperature, with a melting point in the range of 58-62 °C[1][2][3]. Its molecular structure, featuring a polar aldehyde group, a methoxy group, and a fluorine atom, suggests it will exhibit a range of solubilities in different organic solvents, largely dictated by solvent polarity.

Quantitative Solubility Data

A comprehensive search of readily available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a wide array of common solvents. The principle of "like dissolves like" suggests that as a polar molecule, it will generally be more soluble in polar organic solvents. However, for precise quantitative measurements, experimental determination is necessary. The table below outlines the expected qualitative solubility and notes the absence of specific quantitative data.

| Solvent | Chemical Class | Expected Qualitative Solubility | Quantitative Solubility (at 25 °C) |

| Water | Protic, Polar | Low to Insoluble | Data Not Available |

| Ethanol | Protic, Polar | Soluble | Data Not Available |

| Methanol | Protic, Polar | Soluble | Data Not Available |

| Acetone | Aprotic, Polar | Soluble | Data Not Available |

| Ethyl Acetate | Aprotic, Polar | Soluble | Data Not Available |

| Dichloromethane (DCM) | Halogenated | Soluble | Data Not Available |

| Chloroform | Halogenated | Soluble | Data Not Available |

| Diethyl Ether | Ether | Soluble | Data Not Available |

| Tetrahydrofuran (THF) | Ether | Soluble | Data Not Available |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | Data Not Available |

| Hexane | Nonpolar | Low to Insoluble | Data Not Available |

| Toluene | Aromatic | Moderately Soluble | Data Not Available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5][6] The following protocol provides a detailed methodology for measuring the solubility of this compound in a chosen solvent.

1. Preparation of Materials:

-

This compound (solid)

-

Solvent of interest

-

Glass vials or flasks with tight-sealing caps

-

A temperature-controlled shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

2. Experimental Procedure:

-

An excess amount of this compound is added to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

A known volume of the selected solvent is added to each vial.

-

The vials are securely sealed to prevent solvent evaporation.

-

The samples are then placed in a temperature-controlled shaker and agitated for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] The temperature should be maintained at the desired level (e.g., 25 °C).

-

After the equilibration period, the samples are allowed to stand, and the undissolved solid is separated from the saturated solution. This can be achieved by centrifugation or by filtering the supernatant through a suitable membrane filter (e.g., 0.45 µm).[7]

-

An aliquot of the clear, saturated solution is carefully withdrawn.

-

The withdrawn sample is then diluted with a suitable solvent to a concentration within the linear range of the analytical method.

-

The concentration of this compound in the diluted sample is quantified using a calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.[4][8] A calibration curve should be prepared using standard solutions of known concentrations.[4]

-

The solubility is then calculated by taking into account the dilution factor and is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. This compound | 128495-46-5 [chemicalbook.com]

- 2. This compound 97 128495-46-5 [sigmaaldrich.com]

- 3. This compound CAS#: 128495-46-5 [m.chemicalbook.com]

- 4. enamine.net [enamine.net]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. researchgate.net [researchgate.net]

safety and handling of 4-Fluoro-3-methoxybenzaldehyde

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute professional safety advice. Always consult the official Safety Data Sheet (SDS) and follow all applicable institutional and governmental regulations before handling any chemical.

Introduction

This compound is a substituted benzaldehyde derivative with applications in organic synthesis, particularly in the development of pharmaceutical compounds. Its reactivity necessitates a thorough understanding of its safety profile and proper handling procedures to minimize risks in a laboratory or manufacturing setting. This guide provides a comprehensive overview of the safety and handling protocols for this compound, compiled from available safety data sheets and chemical databases.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇FO₂[1] |

| Molecular Weight | 154.14 g/mol [1][2] |

| CAS Number | 128495-46-5[1][2][3] |

| Appearance | White to light yellow powder or crystal[4] |

| Melting Point | 58-62 °C[2][4][5] |

| Boiling Point | 93 °C at 4.5 Torr[4] |

| Density | 1.192 ± 0.06 g/cm³ (Predicted)[4] |

| Solubility | No data available |

| Flash Point | Not applicable[2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its GHS hazard classification is provided in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | 4[1][2] |

| Skin Corrosion/Irritation | 2[1][2] |

| Serious Eye Damage/Eye Irritation | 1[1][2] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3[1][2] |

Hazard Statements:

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound. The recommended PPE includes:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[3] A lab coat or other protective clothing is also required to prevent skin contact.[6]

-

Respiratory Protection: If working in a poorly ventilated area or if dust is generated, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[2]

Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures

First Aid Measures

A systematic approach to first aid is crucial in the event of an exposure.

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][7]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[6][7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][6][7]

-

Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.[6][7] Do NOT induce vomiting.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9][10]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as described in Section 4.1. Avoid breathing dust and prevent contact with skin and eyes.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9][10]

-

Methods for Cleaning Up:

-

For small spills, sweep up the material, place it into a suitable container for disposal, and avoid generating dust.[6]

-

Clean the spill area with soap and water.

-

Waste Disposal

Dispose of contaminated waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.

Visualized Workflow: Emergency Response Protocol

The following diagram illustrates the logical workflow for responding to an emergency involving this compound.

Caption: Emergency response workflow for this compound incidents.

References

- 1. This compound | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-氟-3-甲氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound CAS#: 128495-46-5 [m.chemicalbook.com]

- 5. This compound | 128495-46-5 [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

4-Fluoro-3-methoxybenzaldehyde material safety data sheet (MSDS)

An In-depth Technical Guide on the Material Safety of 4-Fluoro-3-methoxybenzaldehyde

This technical guide provides a comprehensive overview of the material safety data for this compound (CAS No: 128495-46-5), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets to ensure a thorough understanding of the substance's hazards, handling procedures, and emergency protocols.

Chemical Identification and Properties

This compound is a solid organic compound. Its fundamental identification and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 128495-46-5[1][2][3] |

| Molecular Formula | C₈H₇FO₂[1][2][3] |

| Molecular Weight | 154.14 g/mol [1][3] |

| Synonyms | FC₆H₃(OCH₃)CHO |

| InChI Key | NALVGTOMKSKFFV-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C=CC(=C1)C=O)F[1] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | Solid |

| Appearance | Off-white[4] |

| Melting Point | 58-62 °C[5] |

| Boiling Point | 93 °C @ 4.5 Torr[6] |

| Flash Point | Not applicable |

| Density | 1.192 g/cm³ (Predicted)[6] |

Hazard Identification and GHS Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). The signal word for this chemical is Danger .[2]

Table 3: GHS Hazard Classification

| Classification | Code | Description |

|---|---|---|

| Acute Toxicity (Oral) | H302 | Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation[1][2] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation[1][2] |

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to precautionary measures is essential when handling this compound.

Table 4: Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| Storage | P405 | Store locked up.[2][7] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.

Table 5: First Aid Measures

| Exposure Route | First Aid Instructions |

|---|---|

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][4] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4][7] |

| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, holding eyelids apart. Immediately seek medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor for treatment advice.[4] |

In case of a fire, use water spray, carbon dioxide (CO₂), or dry chemical extinguishers.[4] Firefighters should wear full protective gear and self-contained breathing apparatus.[4]

Experimental Protocols and Toxicological Information

The available safety data sheets classify the hazards of this compound based on standard toxicological assessments. However, these documents do not provide detailed experimental protocols (e.g., specific OECD guideline studies) or quantitative toxicity data such as LD50 or LC50 values. The classifications imply the following toxicological endpoints:

-

Acute Oral Toxicity : The substance is harmful if ingested.

-

Skin Irritation : Causes irritation upon dermal contact.

-

Serious Eye Damage : Poses a significant risk of serious damage to the eyes.

-

Respiratory Tract Irritation : Inhalation of dust may cause irritation to the respiratory system.

The process for determining such hazards typically follows a structured workflow.

References

- 1. This compound | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. This compound | 128495-46-5 [chemicalbook.com]

- 6. This compound CAS#: 128495-46-5 [m.chemicalbook.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Fluoro-3-methoxybenzaldehyde: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methoxybenzaldehyde is a fluorinated aromatic aldehyde that has garnered interest as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzene ring, imparts specific electronic properties and steric influences that are advantageous in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in the development of bioactive compounds. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Introduction

This compound, with the CAS Registry Number 128495-46-5, is a white to pale yellow crystalline solid. The presence of a fluorine atom, the most electronegative element, at the 4-position and a methoxy group at the 3-position of the benzaldehyde scaffold creates a unique electronic environment. This substitution can influence the reactivity of the aldehyde group and provide a key recognition motif for biological targets. The lipophilicity and metabolic stability of molecules can also be modulated by the incorporation of fluorine, a strategy widely employed in drug design.

While the specific historical details of its initial discovery are not prominently documented in readily available literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds in the latter half of the 20th century for applications in pharmaceuticals and agrochemicals. The earliest accessible and detailed synthesis appears in the Journal of Medicinal Chemistry in 1990, highlighting its role as a key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 128495-46-5 | [1] |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Appearance | White to pale cream to yellow crystals or powder | [2] |

| Melting Point | 58-62 °C | |

| Boiling Point | 246.3 °C at 760 mmHg | [1] |

| Density | 1.19 g/cm³ | [1] |

| Flash Point | 99.8 °C | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane and methanol. |

Synthesis and Experimental Protocols

The most commonly cited method for the synthesis of this compound is the oxidation of the corresponding benzyl alcohol.

Oxidation of (4-Fluoro-3-methoxyphenyl)methanol

This protocol describes the synthesis of this compound from (4-fluoro-3-methoxyphenyl)methanol using manganese dioxide as the oxidizing agent.

Experimental Protocol:

-

Reaction Setup: To a solution of (4-fluoro-3-methoxyphenyl)methanol (1.0 eq) in a suitable organic solvent such as dichloromethane, add an excess of activated manganese dioxide (MnO₂) (approximately 10-15 eq).

-

Reaction Conditions: Stir the resulting suspension at room temperature or under gentle reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of celite to remove the manganese dioxide. The filter cake is washed with the solvent used for the reaction.

-

Purification: The combined filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

A representative experimental procedure reports a yield of 85% for this transformation.

Quantitative Data from a Representative Synthesis:

| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |

| (4-fluoro-3-methoxyphenyl)methanol | Manganese Dioxide | Dichloromethane | 16 hours | Reflux | 85% |

Characterization Data

The identity and purity of this compound are typically confirmed by spectroscopic methods and elemental analysis.

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.91 (s, 1H, CHO), 7.50 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.43 (ddd, J=8.4, 4.4, 2.0 Hz, 1H, Ar-H), 7.23 (t, J=8.4 Hz, 1H, Ar-H), 3.96 (s, 3H, OCH₃) |

| Elemental Analysis | Calculated for C₈H₇FO₂: C, 62.34%; H, 4.58%. Found: C, 62.18%; H, 4.54% |

Applications in Drug Discovery and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluoro and methoxy groups can be exploited to fine-tune the pharmacological properties of the final compounds.

While specific, named drugs directly synthesized from this starting material are not widely publicized, its utility is evident in the broader context of medicinal chemistry and agrochemical research. It is a valuable precursor for creating libraries of compounds for screening against various biological targets. For instance, fluorinated benzaldehydes are known to be precursors for anti-inflammatory agents, analgesics, and compounds targeting specific receptor pathways.[3] In the agrochemical sector, it is instrumental in synthesizing compounds that disrupt biological pathways in pests and weeds.[4]

Logical Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a typical workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound is a valuable and versatile chemical intermediate with established utility in organic synthesis. Its straightforward preparation and the unique electronic properties conferred by its substituents make it an attractive starting material for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. This guide provides the essential technical information for researchers and developers to effectively utilize this compound in their synthetic endeavors. Further exploration of its applications is likely to uncover new and valuable bioactive molecules.

References

Unlocking the Potential of 4-Fluoro-3-methoxybenzaldehyde: A Technical Guide for Researchers

A versatile aromatic aldehyde, 4-Fluoro-3-methoxybenzaldehyde, is emerging as a valuable building block in the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential research applications, supported by detailed experimental protocols and insights into relevant signaling pathways.

This fluorinated benzaldehyde derivative, with the chemical formula C₈H₇FO₂, serves as a key starting material for the synthesis of various heterocyclic compounds, including chalcones, Schiff bases, quinazolines, and dihydropyrimidinones. These molecular scaffolds are of significant interest in medicinal chemistry due to their demonstrated potential in developing novel therapeutic agents for a variety of diseases, including cancer and infectious diseases. Furthermore, its structural similarity to intermediates used in the agrochemical industry suggests its potential utility in the development of new pesticides.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is crucial for its effective use in organic synthesis.

| Property | Value | Reference |

| CAS Number | 128495-46-5 | [1][2][3] |

| Molecular Formula | C₈H₇FO₂ | [1][2][3] |

| Molecular Weight | 154.14 g/mol | [1] |

| Appearance | White to light yellow solid | |

| Melting Point | 58-62 °C |

Synthesis of this compound

A general method for the synthesis of this compound involves the oxidation of the corresponding alcohol.

Experimental Protocol: Oxidation of (4-Fluoro-3-methoxyphenyl)methanol

This protocol describes the synthesis of this compound from (4-Fluoro-3-methoxyphenyl)methanol using manganese dioxide as the oxidizing agent.

Materials:

-

(4-Fluoro-3-methoxyphenyl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂)

-

Nitrogen gas (N₂)

-

Celite or a similar filter aid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-Fluoro-3-methoxyphenyl)methanol and dichloromethane.

-

Add an excess of manganese dioxide to the mixture.

-

Flush the apparatus with nitrogen gas.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.

Potential Research Areas and Applications

The reactivity of the aldehyde functional group, combined with the electronic effects of the fluorine and methoxy substituents, makes this compound a versatile precursor for a variety of molecular scaffolds with therapeutic potential.

Anticancer Agents: The Promise of Chalcones

Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[4][5] The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an aldehyde with an acetophenone.

This protocol outlines a general procedure for the base-catalyzed synthesis of chalcone derivatives.[6][7]

Materials:

-

This compound

-

Substituted acetophenone

-

Ethanol

-

Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

Procedure:

-

Dissolve this compound and a substituted acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the aqueous base solution to the reaction mixture with continuous stirring.

-

Allow the reaction to proceed at room temperature. The formation of a precipitate often indicates product formation.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into cold water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone.

-

Characterize the product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Chalcone derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6] Activation of p38 MAPK can trigger a cascade of events leading to programmed cell death.

Antimicrobial Agents: Exploring Schiff Bases

Schiff bases, formed by the condensation of a primary amine with an aldehyde, are another class of compounds with significant biological activities, including antimicrobial properties.[8][9][10]

This general protocol describes the synthesis of Schiff base derivatives.[8]

Materials:

-

This compound

-

A primary amine (e.g., a substituted aniline or an amino acid)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound and the primary amine in ethanol or methanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

Collect the solid product by filtration and wash it with a small amount of cold solvent.

-

Recrystallize the crude product from a suitable solvent to obtain the purified Schiff base.

-

Characterize the final product using spectroscopic methods.

Synthesis of Bioactive Heterocycles: Quinazolines and Dihydropyrimidinones

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems like quinazolines and dihydropyrimidinones, which are known to possess a wide array of pharmacological activities.[11][12][13]

The synthesis of these heterocycles often involves multi-component reactions or sequential reaction pathways.

Agrochemicals: A Potential Intermediate for Pyrethroids

The structural analog of this compound, 4-fluoro-3-phenoxybenzaldehyde, is a known key intermediate in the synthesis of pyrethroid insecticides.[14][15][16] This suggests that this compound could also serve as a precursor for novel agrochemicals. The synthesis of pyrethroids involves the esterification of a suitable acid with an alcohol derived from the corresponding benzaldehyde.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of biologically active molecules. Its utility in the preparation of potential anticancer and antimicrobial agents, as well as other bioactive heterocyclic systems, makes it a compound of significant interest for researchers in drug discovery and medicinal chemistry. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate further exploration of this valuable chemical intermediate and accelerate the development of novel therapeutic and agrochemical agents.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 128495-46-5|this compound|BLD Pharm [bldpharm.com]

- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijddr.in [ijddr.in]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpbs.com [ijpbs.com]

- 9. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 10. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Fluoro-3-methoxybenzaldehyde from Vanillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzaldehyde is a valuable building block in medicinal chemistry and drug development due to the strategic placement of its fluoro and methoxy groups, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. While not a direct conversion, a multi-step synthesis commencing from the readily available and bio-renewable resource, vanillin (4-hydroxy-3-methoxybenzaldehyde), presents a feasible and attractive route.

This document outlines a robust five-step synthetic pathway designed to convert vanillin into this compound. The chosen strategy involves the initial protection of the reactive aldehyde functionality, followed by the conversion of the phenolic hydroxyl group into an amine. This key amine intermediate then undergoes a Balz-Schiemann reaction to introduce the fluorine atom, followed by deprotection to yield the final product. Each step is detailed with a comprehensive experimental protocol.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These yields are based on literature precedents for analogous transformations and may require optimization for this specific synthetic sequence.

| Step | Transformation | Reagents | Product | Expected Yield (%) |

| 1 | Aldehyde Protection | Vanillin, Triethyl orthoformate, EtOH, HCl (cat.) | 4-hydroxy-3-methoxybenzaldehyde diethyl acetal | 90-95 |

| 2 | O-Triflation | 4-hydroxy-3-methoxybenzaldehyde diethyl acetal, Triflic anhydride, Pyridine | 4-(trifluoromethylsulfonyloxy)-3-methoxybenzaldehyde diethyl acetal | 85-95 |

| 3 | Buchwald-Hartwig Amination | 4-(trifluoromethylsulfonyloxy)-3-methoxybenzaldehyde diethyl acetal, Benzophenone imine, Pd(dba)₂, BINAP, NaOtBu | 4-(benzhydrylideneamino)-3-methoxybenzaldehyde diethyl acetal | 70-85 |

| 4 | Deprotection (Amine and Aldehyde) | 4-(benzhydrylideneamino)-3-methoxybenzaldehyde diethyl acetal, HCl (aq) | 4-amino-3-methoxybenzaldehyde | 80-90 |

| 5 | Balz-Schiemann Reaction | 4-amino-3-methoxybenzaldehyde, HBF₄, NaNO₂, Heat | This compound | 60-70 |

| Overall | 30-50 (Calculated) |

Experimental Protocols

Step 1: Protection of the Aldehyde Group of Vanillin

Reaction: Vanillin to 4-hydroxy-3-methoxybenzaldehyde diethyl acetal

Protocol:

-

To a solution of vanillin (1.0 eq) in absolute ethanol (5 mL per gram of vanillin), add triethyl orthoformate (1.5 eq).

-

Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-